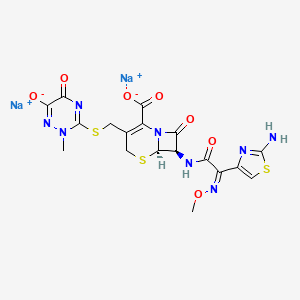
(E)-Ceftriaxone Disodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Ceftriaxone Disodium is a third-generation cephalosporin antibiotic used to treat a wide range of bacterial infections. It is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. This compound is particularly effective in treating severe infections such as meningitis, sepsis, and infections of the respiratory tract, urinary tract, and skin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ceftriaxone Disodium involves several steps, starting from the core cephalosporin structure The process typically includes the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus with a suitable acylating agent
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes to produce the 7-ACA intermediate. This is followed by chemical synthesis steps under controlled conditions to ensure high yield and purity. The final product is then crystallized and purified to obtain the disodium salt form, which is more soluble and suitable for intravenous administration.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Ceftriaxone Disodium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can modify the cephalosporin nucleus, affecting its antibacterial activity.
Substitution: Substitution reactions at the 3-position of the cephalosporin ring can lead to the formation of different derivatives with varying antibacterial properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties. These derivatives can be used to develop new antibiotics with enhanced efficacy and reduced resistance.
Wissenschaftliche Forschungsanwendungen
(E)-Ceftriaxone Disodium has numerous scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of cephalosporins and develop new synthetic methodologies.
Biology: Employed in studies to understand the mechanisms of bacterial resistance and the development of new antibacterial agents.
Medicine: Widely used in clinical research to evaluate its efficacy and safety in treating various bacterial infections.
Industry: Utilized in the pharmaceutical industry for the large-scale production of cephalosporin antibiotics.
Wirkmechanismus
(E)-Ceftriaxone Disodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to cell lysis and death of the bacteria. The compound is particularly effective against beta-lactamase-producing bacteria due to its stability against these enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity but different pharmacokinetic properties.
Ceftriaxone: The parent compound of (E)-Ceftriaxone Disodium, with similar antibacterial activity but different solubility and stability profiles.
Ceftazidime: A third-generation cephalosporin with enhanced activity against Pseudomonas aeruginosa.
Uniqueness
This compound is unique due to its enhanced stability against beta-lactamase enzymes and its broad-spectrum activity. Its disodium salt form improves its solubility, making it suitable for intravenous administration, which is crucial for treating severe infections.
Eigenschaften
Molekularformel |
C18H16N8Na2O7S3 |
|---|---|
Molekulargewicht |
598.6 g/mol |
IUPAC-Name |
disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N8O7S3.2Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;/q;2*+1/p-2/b24-8-;;/t9-,15-;;/m1../s1 |
InChI-Schlüssel |
FDRNWTJTHBSPMW-BBJOQENWSA-L |
Isomerische SMILES |
CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[(2R)-2-[(tert-butoxycarbonyl)amino]propanamido]propanoic acid](/img/structure/B12435563.png)
![3-[(2-Fluorophenyl)methoxy]piperidine](/img/structure/B12435564.png)
![(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine](/img/structure/B12435566.png)
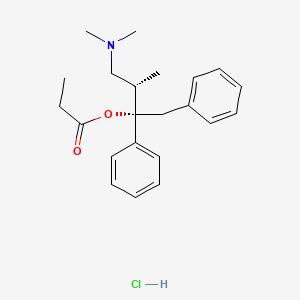
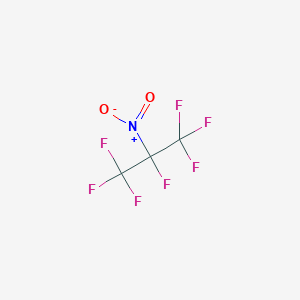
![4-Methoxy-2-[(2E)-1-methoxy-3-phenyl-2-propen-1-ylidene]-4-cyclopentene-1,3-dione; Lucidone, methyl-](/img/structure/B12435584.png)
![1-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12435592.png)
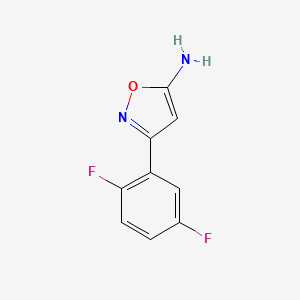
![4-[2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]ethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12435602.png)
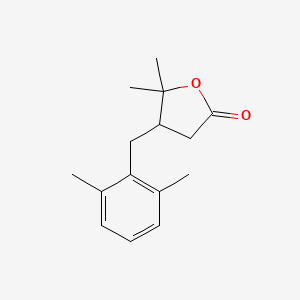
![[8-(hydroxymethyl)-4-(5-hydroxy-3-methylpent-3-enyl)-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12435613.png)

